(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide is a complex organic compound featuring an imidazo[2,1-b]thiazole core structure
Mechanism of Action
Target of Action
Similar compounds have been found to target mycobacterium tuberculosis (mtb) h37ra .
Mode of Action
It’s suggested that similar compounds selectively inhibit mtb .
Biochemical Pathways
Similar compounds have been found to interact with the pantothenate synthetase of mtb .
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction .
Result of Action
Similar compounds have shown significant activity against mtb h37ra .
Action Environment
Similar compounds have been evaluated for in vitro antitubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of 2-bromo-1-(pyridin-4-yl)ethanone with 4-bromo-1,3-thiazol-2-amine in ethanol under reflux conditions . This is followed by further functionalization steps to introduce the phenylethenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole Derivatives: These compounds share the core imidazo[2,1-b]thiazole structure and exhibit similar biological activities.
Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds have a benzo ring fused to the imidazo[2,1-b]thiazole core and are also studied for their anticancer properties.
Uniqueness
(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide is unique due to its specific substitution pattern and the presence of the phenylethenesulfonamide group. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
(E)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-26(24,13-10-15-4-2-1-3-5-15)21-17-8-6-16(7-9-17)18-14-22-11-12-25-19(22)20-18/h1-14,21H/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOQNBKPUWSOOS-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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